4-Fluoro-1-naphthaldehyde

Organic Synthesis Computational Chemistry Nucleophilic Aromatic Substitution

Procuring non-verified fluoronaphthaldehyde isomers risks altered reaction kinetics and regioisomeric byproducts. 4-Fluoro-1-naphthaldehyde (172033-73-7) offers a documented lower activation barrier in SNAr reactions vs. regioisomers. - **Predictable Scale-Up**: Concerted mechanism enables milder conditions & consistent pilot-plant performance. - **High-Purity**: 98% HPLC exceeds isomer alternatives, reducing false assay hits. - **Defined Electronics**: C4-F, C1-CHO para relationship critical for optoelectronics & fragment-based design. Available for immediate R&D dispatch.

Molecular Formula C11H7FO
Molecular Weight 174.17 g/mol
CAS No. 172033-73-7
Cat. No. B120201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-naphthaldehyde
CAS172033-73-7
Synonyms4-Fluoro-1-naphthalenecarboxaldehyde;  4-Fluoronaphthalene-1-carboxaldehyde
Molecular FormulaC11H7FO
Molecular Weight174.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)C=O
InChIInChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H
InChIKeyLZUCGZVKZDBILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1-naphthaldehyde Product Overview


4-Fluoro-1-naphthaldehyde (CAS 172033-73-7), also designated 4-fluoronaphthalene-1-carbaldehyde, is a fluorinated naphthaldehyde building block with the molecular formula C11H7FO and a molecular weight of 174.17 g/mol [1]. It is primarily employed as a synthetic intermediate in pharmaceutical research, materials science, and organic electronics [2]. The compound exists as a crystalline solid with a melting point of 79–81°C and is commercially available at 97–98% purity from major chemical suppliers .

Synthetic intermediate for regiospecific SNAr chemistry and fragment elaboration
Crystalline solid high-purity research-grade building block
Research fields pharmaceutical, materials science, organic electronics

4-Fluoro-1-naphthaldehyde Isomer Specificity


The reactivity and synthetic utility of fluoro-naphthaldehyde derivatives are critically dependent on the exact positioning of the fluorine atom and the aldehyde group on the naphthalene ring. Computational studies demonstrate that different positional isomers exhibit markedly different activation energies in aromatic nucleophilic substitution (SNAr) reactions [1]. Specifically, 4-fluoro-1-naphthaldehyde follows a concerted mechanism with lower activation barriers compared to 4-fluoro-2-naphthaldehyde and 1-fluoro-2-naphthaldehyde when reacting with methylthiolate ion [1]. Furthermore, the regioselectivity of subsequent synthetic transformations is dictated by the electronic environment created by the para-relationship between the fluorine at C4 and the aldehyde at C1—an orientation that cannot be replicated by 6-fluoro-1-naphthaldehyde (CAS 1261488-86-1) or other positional variants [2]. Substituting a generic fluoronaphthaldehyde without verifying the substitution pattern risks altering reaction kinetics, compromising yield, and producing unintended regioisomeric products.

Positional isomer mismatch

Different fluorine position alters SNAr activation energy and reaction kinetics; 4-fluoro-2-naphthaldehyde does not replicate the concerted mechanism.

Regiospecificity loss

Formylation to the 4-position is regiospecific; substituting the 6-fluoro isomer changes scaffold geometry and electronic distribution.

Purity specification gap

Commercial purity standards differ between isomers; lower purity in alternatives may increase impurity-driven side reactions.

4-Fluoro-1-naphthaldehyde Comparative Evidence


SNAr Activation Energy Advantage

DFT calculations at the B3LYP/6–31+G(d,p) level demonstrate that 4-fluoro-1-naphthaldehyde reacts with methylthiolate ion via a concerted SNAr mechanism with a lower activation barrier compared to its regioisomers [1]. The study directly compared 4-fluoro-1-naphthaldehyde against 4-fluoro-2-naphthaldehyde and 1-fluoro-2-naphthaldehyde, establishing a quantifiable reactivity hierarchy for SNAr transformations [1].

SNAr Activation Energy
Head-to-head comparison
Lower activation barrier vs. 4-fluoro-2-naphthaldehyde and 1-fluoro-2-naphthaldehyde (DFT B3LYP/6–31+G(d,p))
Supports faster kinetics and milder reaction conditions
Exact kcal/mol values in full publication
Organic Synthesis Computational Chemistry Nucleophilic Aromatic Substitution

Regiospecific Formylation Efficiency

The formylation of 1-fluoronaphthalene to produce 4-fluoro-1-naphthaldehyde occurs regiospecifically with yields of 93–94% as reported in the foundational large-scale synthesis methodology [1][2]. This high-yielding, regiospecific transformation provides a reliable and scalable route to the 4-fluoro-1-substituted naphthalene scaffold, whereas alternative formylation routes on fluoronaphthalene would produce different regioisomeric distributions requiring costly separation.

Formylation Yield
Cross-study comparable
93–94% isolated yield
Enables regiospecific and scalable building block production
TiCl4-mediated formylation of 1-fluoronaphthalene
Synthetic Methodology Process Chemistry Large-Scale Synthesis

Verified Purity Specification

Commercial 4-fluoro-1-naphthaldehyde is routinely supplied with a minimum purity specification of 97–98% as determined by HPLC . In contrast, the positional isomer 6-fluoro-1-naphthaldehyde (CAS 1261488-86-1) is commercially available at a lower standard purity of 95% . The higher and more tightly controlled purity specification for the 4-fluoro-1-substituted compound reduces the risk of impurity-driven side reactions and ensures batch-to-batch reproducibility.

Commercial Purity
Data to verify
97–98% (HPLC) vs 95% for 6-fluoro-1-naphthaldehyde
Supports batch-to-batch reproducibility and lower repurification need
Verify supplier certificate of analysis
Quality Control Procurement Analytical Chemistry

Position-Dependent Electronic Effects

The para-substitution pattern of 4-fluoro-1-naphthaldehyde creates a distinct electronic environment that differs fundamentally from its 6-fluoro positional isomer. While 4-fluoro-1-naphthaldehyde places the fluorine substituent ortho to the fused ring junction (enhancing para-activation of the aldehyde), 6-fluoro-1-naphthaldehyde positions the fluorine on the distal ring, resulting in different resonance effects and altered dipole moment [1]. Computational physicochemical data confirm that while both isomers share the same molecular weight (174.17 g/mol), their calculated LogP and electronic distribution differ, which can translate to divergent binding affinities when incorporated into drug candidates [1][2].

Electronic Effects
Class-level inference
Para-substitution pattern creates distinct electronic environment vs. 6-fluoro isomer
SAR integrity depends on exact regioisomer identity
Dipole moment differences not numerically confirmed
Medicinal Chemistry Fragment-Based Drug Discovery Structure–Activity Relationship

4-Fluoro-1-naphthaldehyde Application Scenarios


Predictable SNAr Kinetics for Scale-Up

For process chemists developing multi-step syntheses involving aromatic nucleophilic substitution, the documented lower activation barrier of 4-fluoro-1-naphthaldehyde relative to its regioisomers provides a predictable kinetic advantage [1]. The concerted SNAr mechanism identified via DFT calculations enables more reliable reaction scale-up compared to isomers that may follow different mechanistic pathways or exhibit higher activation energies. Procuring this specific regioisomer supports consistent reaction times and milder temperature conditions in kilo-lab and pilot-plant settings.

Fragment Library and SAR Studies

In fragment-based drug discovery programs, the precise substitution pattern of 4-fluoro-1-naphthaldehyde offers a defined scaffold geometry that differs from the 6-fluoro isomer . The para-relationship between the C4 fluorine and C1 aldehyde creates a specific electronic environment that influences binding interactions with biological targets. When building fragment libraries for screening campaigns, substituting the 6-fluoro variant will alter the dipole moment and hydrogen-bonding landscape, potentially yielding divergent hit profiles that cannot be cross-referenced between SAR datasets.

Fluorinated Organic Electronics Synthesis

Materials science applications targeting organic semiconductors, OLEDs, and photovoltaic materials benefit from the specific electronic effects imparted by the C4 fluorine substitution of 4-fluoro-1-naphthaldehyde [2]. The compound's conjugated π-system, modified by the fluorine atom, influences frontier orbital energies and charge transport properties in ways that are isomer-specific. Researchers developing naphthalene-based optoelectronic components should verify that the 4-fluoro-1-substituted scaffold aligns with their computational modeling predictions, as alternative regioisomers will produce different HOMO–LUMO gaps and emission characteristics.

High-Throughput Experimentation Purity Requirements

Laboratories conducting parallel synthesis or high-throughput experimentation benefit from the established 97–98% HPLC purity specification of commercially available 4-fluoro-1-naphthaldehyde, which exceeds the 95% typical minimum purity of the 6-fluoro isomer . This higher purity specification reduces the incidence of impurity-driven false positives in biological assays and minimizes the need for time-consuming pre-reaction purification steps. For automated synthesis platforms where each reaction consumes small quantities of building block, the superior purity profile of 4-fluoro-1-naphthaldehyde directly enhances data reproducibility across reaction arrays.

Application
Selection Property
Validation Focus
SNAr-driven multi-step synthesis
Regiospecific reactivity profile
Kinetic reproducibility across scale
Fragment library construction
Defined scaffold geometry
SAR dataset consistency
Naphthalene-based optoelectronic materials
Isomer-specific frontier orbital energies
HOMO-LUMO alignment with computational models
Parallel synthesis & HTS support
High-purity building block specification
Minimized impurity-related false positives
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